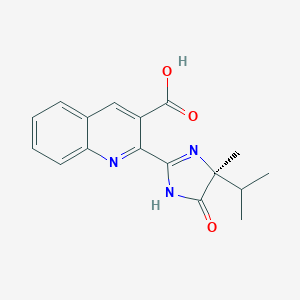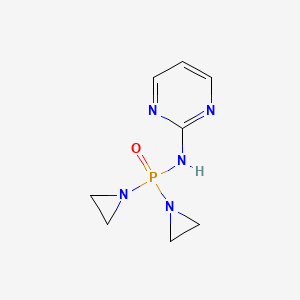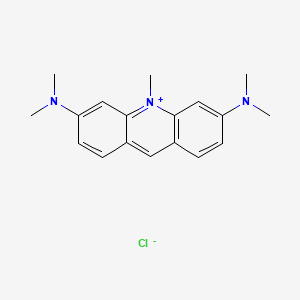
3,6-bis-(Dimethylamino)-10-methylacridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is a cationic dye known for its ability to intercalate with nucleic acids, making it useful in various biological and chemical applications. This compound is often used in fluorescence microscopy and as a staining agent in molecular biology due to its strong fluorescence properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride typically involves the reaction of acridine with dimethylamine in the presence of a methylating agent. The process can be summarized as follows:
Starting Material: Acridine
Reagents: Dimethylamine, methylating agent (e.g., methyl iodide)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature, usually around 0-5°C.
Procedure: Acridine is dissolved in the solvent, followed by the addition of dimethylamine and the methylating agent. The mixture is stirred for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
3,6-bis-(Dimethylamino)-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted acridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Acridone derivatives
Reduction: Dihydroacridine derivatives
Substitution: Substituted acridinium compounds
科学研究应用
3,6-bis-(Dimethylamino)-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for staining nucleic acids and studying cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of fluorescent dyes and sensors for detecting biological and chemical substances.
作用机制
The primary mechanism of action of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, leading to changes in their function. The compound’s fluorescence properties allow it to be used as a marker for nucleic acids in various biological assays. The molecular targets include the nucleic acid bases, and the pathways involved are primarily related to the structural changes induced by intercalation.
相似化合物的比较
Similar Compounds
Acridine Orange: Another cationic dye used for nucleic acid staining, but with different spectral properties.
Ethidium Bromide: A commonly used nucleic acid stain with similar intercalating properties but higher toxicity.
Propidium Iodide: Used for staining dead cells in flow cytometry, with different binding characteristics.
Uniqueness
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is unique due to its specific fluorescence properties, which make it particularly useful for certain types of fluorescence microscopy and nucleic acid staining. Its lower toxicity compared to some other intercalating dyes also makes it a preferred choice in various applications.
属性
CAS 编号 |
20195-94-2 |
|---|---|
分子式 |
C18H22ClN3 |
分子量 |
315.8 g/mol |
IUPAC 名称 |
3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C18H22N3.ClH/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15;/h6-12H,1-5H3;1H/q+1;/p-1 |
InChI 键 |
MZQYZETURJKXIA-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
规范 SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Key on ui other cas no. |
20195-94-2 |
同义词 |
tetramethylacriflavine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


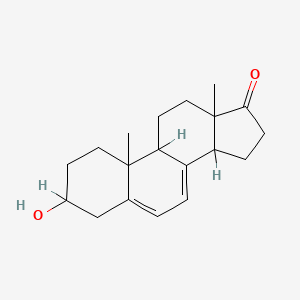
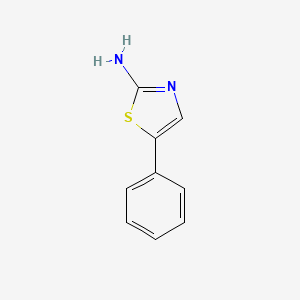
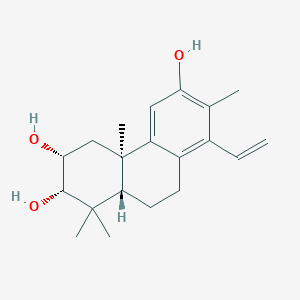
![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1207399.png)
![2-(butylamino)-N-[4-[5-[[2-(butylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1207400.png)
![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)


![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
